molecular formula C6H6Cl2N2 B13992126 (2,3-Dichloropyridin-4-yl)methanamine

(2,3-Dichloropyridin-4-yl)methanamine

Cat. No.: B13992126
M. Wt: 177.03 g/mol
InChI Key: BFWCAEFCRWVKHB-UHFFFAOYSA-N
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Description

(2,3-Dichloropyridin-4-yl)methanamine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methanamine group is attached at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-dichloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of (2,3-Dichloropyridin-4-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dichloropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2,3-Dichloropyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichloropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (2,3-Dichloropyridin-4-yl)methanamine is unique due to the specific positioning of the chlorine atoms and the methanamine group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(2,3-dichloropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2

InChI Key

BFWCAEFCRWVKHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)Cl)Cl

Origin of Product

United States

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